molecular formula C7H11Br3O B14670971 1-(Tribromomethyl)cyclohexan-1-ol CAS No. 50421-26-6

1-(Tribromomethyl)cyclohexan-1-ol

Cat. No.: B14670971
CAS No.: 50421-26-6
M. Wt: 350.87 g/mol
InChI Key: UGUFHUQLDXLYPM-UHFFFAOYSA-N
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Description

1-(Tribromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H11Br3O It is a cyclohexane derivative where a tribromomethyl group is attached to the first carbon of the cyclohexane ring, and a hydroxyl group is also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tribromomethyl)cyclohexan-1-ol can be synthesized through the bromination of cyclohexanone followed by the addition of tribromomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the bromination process. The reaction conditions often require controlled temperatures to ensure the selective formation of the tribromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tribromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases like sodium hydroxide or potassium hydroxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Various substituted cyclohexane derivatives.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Scientific Research Applications

1-(Tribromomethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Tribromomethyl)cyclohexan-1-ol involves its interaction with various molecular targets. The tribromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-(Tribromomethyl)cyclohexan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its tribromomethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

50421-26-6

Molecular Formula

C7H11Br3O

Molecular Weight

350.87 g/mol

IUPAC Name

1-(tribromomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H11Br3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2

InChI Key

UGUFHUQLDXLYPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(Br)(Br)Br)O

Origin of Product

United States

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